8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine
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Overview
Description
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is a synthetic compound known for its antiviral properties. It is a guanine analog that interferes with viral DNA polymerase, making it effective against a range of viruses, including herpesviruses, hepatitis B, HIV/AIDS, and cytomegalovirus .
Preparation Methods
The synthesis of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: The compound is used in research to understand viral replication mechanisms and to develop antiviral therapies.
Mechanism of Action
The mechanism of action of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves its incorporation into viral DNA by viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This inhibition of viral DNA polymerase disrupts viral replication and reduces the viral load in infected cells . The compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity .
Comparison with Similar Compounds
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is similar to other guanine analogs such as acyclovir and ganciclovir. it is unique in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses. Similar compounds include:
Acyclovir: Used primarily for herpesvirus infections.
Ganciclovir: Effective against cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties.
Properties
CAS No. |
130464-67-4 |
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Molecular Formula |
C11H14BrN5O3 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20)/t4-,5-,6-/m1/s1 |
InChI Key |
MTEYZYGTNULZRR-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Canonical SMILES |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Origin of Product |
United States |
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